molecular formula C14H10N4O3S2 B2912629 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1207035-08-2

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No. B2912629
CAS RN: 1207035-08-2
M. Wt: 346.38
InChI Key: ZDAZOXHCPWRWOU-UHFFFAOYSA-N
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Description

“N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide” is a chemical compound with a complex structure. It contains several functional groups, including a benzo[d][1,3]dioxol-5-yl group, a thiazol-2-yl group, and a thiadiazole group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . Typically, these compounds are synthesized through a series of reactions involving the formation of the thiazole and thiadiazole rings, followed by the introduction of the benzo[d][1,3]dioxol-5-yl group .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a benzo[d][1,3]dioxol-5-yl group, a thiazol-2-yl group, and a thiadiazole group . The structure is further characterized by the presence of a carboxamide group attached to the thiadiazole ring .


Chemical Reactions Analysis

Thiazole derivatives, such as the compound , have been found to exhibit diverse biological activities . They have been reported to undergo a variety of chemical reactions, including electrophilic substitution at the C-5 position and nucleophilic substitution at the C-2 position .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For instance, the presence of the benzo[d][1,3]dioxol-5-yl group could potentially influence its solubility and reactivity .

Scientific Research Applications

Anticancer Activity

This compound has been used in the design and synthesis of a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties . These molecules have shown promising anticancer activity against various cancer cell lines, including prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cells .

Detection of Carcinogenic Lead

The compound has been used in the synthesis of a sensitive and selective sensor for the detection of carcinogenic heavy metal ion, lead (Pb2+) . The sensor was developed via the deposition of a thin layer of the compound on a glassy carbon electrode with the conducting polymer matrix Nafion (NF) .

Inhibition of Mitochondria

An amuvatinib derivative of the compound has been found to inhibit mitochondrial membrane potential . This property makes it a potential antitumor agent for the treatment of glucose-starved tumors .

Treatment of Rheumatic Conditions

The compound has been used in the treatment of rheumatic conditions, including rheumatoid arthritis and osteoarthritis .

5. Inhibition of Cholinesterases and Lipoxygenase Enzymes The compound has shown moderate to weak inhibition of cholinesterases and lipoxygenase enzymes .

6. Selective Toxicity Towards Glucose-Starved Tumor Cells One of the amuvatinib derivatives of the compound has been found to be efficacious in tumor cells experiencing glucose starvation . This property could be leveraged for the development of new antineoplastic therapies .

properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-4-methylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O3S2/c1-7-12(23-18-17-7)13(19)16-14-15-9(5-22-14)8-2-3-10-11(4-8)21-6-20-10/h2-5H,6H2,1H3,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDAZOXHCPWRWOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

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